molecular formula C10H17N2O4P B11549210 Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid

Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid

Cat. No.: B11549210
M. Wt: 260.23 g/mol
InChI Key: GSSKZGQQWRKKSW-UHFFFAOYSA-N
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Description

Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid is a chemical compound with the molecular formula C10H17N2O4P It is known for its unique structure, which includes two oxopyrrolidinyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid typically involves the reaction of pyrrolidin-2-one derivatives with phosphinic acid precursors. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride or lithium diisopropylamide . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions include various substituted phosphinic acids, hydroxylated derivatives, and other functionalized pyrrolidinyl compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid is unique due to its dual oxopyrrolidinyl groups attached to a phosphinic acid core. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C10H17N2O4P

Molecular Weight

260.23 g/mol

IUPAC Name

bis[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid

InChI

InChI=1S/C10H17N2O4P/c13-9-3-1-5-11(9)7-17(15,16)8-12-6-2-4-10(12)14/h1-8H2,(H,15,16)

InChI Key

GSSKZGQQWRKKSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CP(=O)(CN2CCCC2=O)O

Origin of Product

United States

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